molecular formula C13H12O2 B1218671 Diphenoxymethane CAS No. 4442-41-5

Diphenoxymethane

Cat. No. B1218671
CAS RN: 4442-41-5
M. Wt: 200.23 g/mol
InChI Key: VTXLTXPNXYLCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diphenoxymethane derivatives involves several methods, including the condensation of phenol with ethylene bromide in the presence of a base, such as NaOH, in a dimethyl sulfoxide (DMSO) - H2O medium. This process yields diphenoxymethane with high efficiency. Additionally, the synthesis can involve reactions with diphenylmethane diisocyanate, indicating versatility in its production methods (Yasuda, Tanimoto, & Okano, 1970).

Molecular Structure Analysis

The molecular structure of diphenoxymethane derivatives has been explored through various techniques. For instance, 1,2-diphenoxyethane, a closely related compound, has been studied for its crystal structure, showcasing how molecular arrangements and intermolecular interactions play a crucial role in its physical properties. The crystal structure analysis of 1,2-diphenoxyethane reveals an orthorhombic unit cell with specific dimensions and symmetry, indicating the gauche conformation of the OCH2CH2O group (Yasuoka, Ando, & Kuriyabashi, 1967).

Chemical Reactions and Properties

Diphenoxymethane and its derivatives participate in a variety of chemical reactions, showcasing their versatility as chemical intermediates. The reactions include solvent-mediated internal conversions and interactions with water clusters, which highlight the compound's reactivity and the influence of solvent on its behavior (Walsh et al., 2015). These studies provide insights into the complex dynamics of diphenoxymethane in different chemical environments.

Physical Properties Analysis

The physical properties of diphenoxymethane derivatives, such as 1,2-diphenoxyethane, have been analyzed in detail. The studies focus on crystallization forms, unit cell dimensions, and molecular symmetries, providing a comprehensive understanding of the compound's physical characteristics. The detailed analysis of its crystal structure offers valuable information on the molecular arrangement and potential applications based on its physical properties.

Chemical Properties Analysis

The chemical properties of diphenoxymethane are closely related to its reactivity and the types of chemical reactions it undergoes. Research into the methoxycarbonylation of ethene using diphenylphosphine derivatives demonstrates the compound's role in catalyzing specific reactions, highlighting its chemical properties and potential industrial applications (Vautravers & Cole-Hamilton, 2009).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemistry , specifically Transition Metal Chemistry .

Comprehensive and Detailed Summary of the Application

Diphenoxymethane has been used in the photooxidation of diphenylmethane to produce benzophenone . This process involves the activation of molecular oxygen (O2) by a dioxomolybdenum (VI) complex anchored covalently onto mesoporous titania .

Detailed Description of the Methods of Application or Experimental Procedures

The dioxomolybdenum (VI) complex is covalently anchored onto mesoporous titania by a silicon-assisted transesterification route . The grafting of the complex to the mesoporous structure was confirmed by diffuse reflectance infrared Fourier transform, Raman and UV–Vis spectroscopy, and by nitrogen sorption experiments . The photooxidation of diphenylmethane was monitored continuously by in situ dispersive Raman spectroscopy .

Thorough Summary of the Results or Outcomes Obtained

The grafted complex was found to activate molecular oxygen under very mild conditions . A comparison with the same complex anchored onto commercial titanium P-25 and silica gel revealed both the beneficial effect of the mesoporous structure and the existence of a synergistic effect between MoO/TiO2/O2/light entities, which promotes the photooxidation process under green chemistry conditions . The heterogeneous catalyst is sustainable; it can be recycled and reused without significant loss in activity or selectivity .

Temperature Estimation in Interferometric Setups

Specific Scientific Field

This application falls under the field of Physics , specifically Quantum Optics .

Comprehensive and Detailed Summary of the Application

Diphenoxymethane has been used in the development of optomechanical systems for temperature estimation in interferometric setups . This theoretical approach enables precise control and manipulation of both the position of a mechanical oscillator and the cavity field, resulting in highly accurate temperature measurements .

Detailed Description of the Methods of Application or Experimental Procedures

The position of a mechanical oscillator is coupled to the cavity field in an optomechanical system . The accuracy of temperature estimation is evaluated using classical and quantum Fisher information, considering both open and closed systems, and investigating entanglement effects of the primary field mode .

Development of Advanced Sensors and Implantable Medical Devices

Specific Scientific Field

This application falls under the field of Nanotechnology .

Comprehensive and Detailed Summary of the Application

Diphenoxymethane has been used in the development of advanced sensors and implantable medical devices . This approach involves the use of a new two-dimensional material, borophene, which is more conductive, thinner, lighter, stronger, and more flexible than graphene . The imparting of chirality on borophene enables the material to interact in unique ways with different biological units such as cells and protein precursors .

Detailed Description of the Methods of Application or Experimental Procedures

Borophene, the atomically thin version of boron, is used in this application . The chirality, or handedness, is induced on borophene via a method never before used on this material . This enables the material to interact uniquely with different biological units .

Thorough Summary of the Results or Outcomes Obtained

The study demonstrated the potential of borophene-based systems for highly accurate temperature measurement and their robustness against decoherence . This research can provide insights into the field of temperature measurement, offering a theoretical approach that can be applied in many scientific and engineering applications .

Safety And Hazards

In case of inhalation or skin contact with Diphenoxymethane, it’s recommended to move the victim to fresh air and rinse the skin with water . If ingested, medical advice should be sought immediately .

properties

IUPAC Name

phenoxymethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXLTXPNXYLCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196167
Record name 1,1'-(Methylenebis(oxy))bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenoxymethane

CAS RN

4442-41-5
Record name Diphenoxymethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4442-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(Methylenebis(oxy))bisbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Methylenebis(oxy))bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[methylenebis(oxy)]bisbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To m-methoxyanisole (100 g) in DMSO (350 ml) was added 39 g sodium hydride (50%) in portions. The solution was stirred at room temperature under nitrogen overnight. 4-Trifluoromethyl-1,2-dichlorobenzene (173.2 g) was added to the solution in one portion, followed by copper powder (2 spatulas) and 18-crown ether (i,4,7,10,13,16-hexaoxacyclooctadecane, 2 g). The slurry was kept 152°-170° under nitrogen for 24 hours, then added to ice (1.5 l). The mixture was allowed to stand until the ice melted, then filtered. The solid which was collected was dissolved in methylene chloride (1.5 l) and filtered. The aqueous filtrate was extracted with methylene chloride (500 ml) and the methylene chloride phase was washed with water, dried (MgSO4), filtered and stripped to yield a dark oil. The other methylene chloride solution (1.5 l) was washed with water, dried (MgSO4), filtered and stripped to yield an oil. Both oil fractions were treated with petroleum ether and filtered. The filtrates were combined and stripped to yield the phenoxy methoxybenzene product, 244 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
173.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
18-crown ether
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

4-(Phenoxy)phenol (9.31 g, 50 mmol) in THF (100 mL) was treated with potassium t-butoxide (6.17 g, 55 mmol) at room temperature for 10 min. Methyl iodide (7.87 g, 55 mmol) was added by syringe. After stirring for 18 h at room temperature the reaction was quenched with saturated ammonium chloride solution and diluted with ethyl ether. The separated organic layer was washed with saturated ammonium chloride solution, dried with magnesium sulfate, filtered and concentrated to give 9.98 g of the title compound as a pale yellow oil. GS-MS (m/z, EI): 200 [M]+.
Quantity
9.31 g
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diphenoxymethane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diphenoxymethane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diphenoxymethane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diphenoxymethane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diphenoxymethane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diphenoxymethane

Citations

For This Compound
71
Citations
HS Wu, SH Jou - Journal of Chemical Technology & …, 1995 - Wiley Online Library
… of diphenoxymethane in this study. The rate of formation of diphenoxymethane increased when … The rate of formation of diphenoxymethane was measured to be 0.035 mol dm-3 h-'. The …
Number of citations: 11 onlinelibrary.wiley.com
谷安亮三, 谷本重夫 - Journal of Synthetic Organic Chemistry, Japan, 1971 - jstage.jst.go.jp
… diphenoxymethane の うち の 大部 分 が 油状 物 質 と して 分 離 す るが, そ の ま ま 1.5~ 21 の水 に か き まぜ なが ら加 え る. この ときは diphenoxymethane … て とっ た diphenoxymethane と …
Number of citations: 3 www.jstage.jst.go.jp
T Ishida, H Osaka, T Nogami, R Yamazaki, M Yasui… - Synthetic metals, 1993 - Elsevier
In order to obtain frequency doubler of the infrared semiconductor lasers, a series of push-pull ethylenes were synthesized. Among them, ethyl 2,2-bis(methylthio)-1-cyanoacrylate, ethyl …
Number of citations: 5 www.sciencedirect.com
S Higuchi, K Ito - Letters in Organic Chemistry, 2007 - ingentaconnect.com
Diphenoxymethane (1a and 1b) and biphenol derivatives (1c and 1d) bearing urea groups were prepared to be used in anion recognition. Diphenoxymethane derivative (1a) selectively …
Number of citations: 2 www.ingentaconnect.com
HJ Barber, RF Fuller, MB Green… - Journal of Applied …, 1953 - Wiley Online Library
… or di-iolde and sodium phenoxide, but obtained only diphenoxymethane. Similarly, hydrolysis of diphenoxymethane with hydrobromic acid under various conditions was found by the …
Number of citations: 47 onlinelibrary.wiley.com
S Engl, O Reiser - European Journal of Organic Chemistry, 2020 - Wiley Online Library
The Cu II complex [Cu II (dmp) 2 Cl]Cl (dmp = 2,9‐dimethyl‐1,10‐phenanthroline) is evaluated as an oxidation stable precursor for visible‐light‐mediated Cu I ‐photoredox catalysis, …
M Hajibeygi, M Shabanian - Chinese Journal of Polymer Science, 2014 - Springer
… In a 100 mL beaker were placed 5.55 mmol of 4,4′-bis(1,1-diphenoxymethane) dialdehyde 3a and 11.1 mmol malonic acid in 1 mL morpholine. The mixture of compounds was heated …
Number of citations: 4 link.springer.com
EG Buchanan, EL Sibert III… - The Journal of Physical …, 2013 - ACS Publications
1,2-Diphenoxyethane (C 6 H 5 –O–CH 2 –CH 2 –O–C 6 H 5 , DPOE) is a flexible bichromophore in which the two phenyl rings are separated from one another by an −O–CH 2 –CH 2 –…
Number of citations: 36 pubs.acs.org
LC Anderson, WA Fisher - Journal of the American Chemical …, 1944 - ACS Publications
… to, this condensation produces diphenoxymethane and tetraphenyhnethane derivatives as … Besides the carbinol, diphenoxymethane and tetraphenylmethane derivatives are produced …
Number of citations: 2 pubs.acs.org
S Tanimoto, S Iwata, T Imanishi… - Bulletin of the …, 1979 - repository.kulib.kyoto-u.ac.jp
… When diphenoxymethane was allowed to react with either thiophenol or p-chlorothiophenol under the same conditions, it was recovered in high yield and no formaldehyde mercaptal …
Number of citations: 1 repository.kulib.kyoto-u.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.